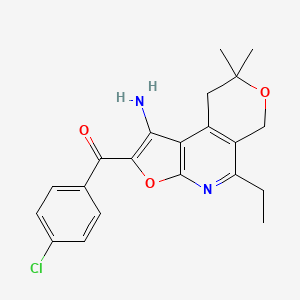

Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-

Description

The compound Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a structurally complex methanone derivative featuring a fused furo-pyrano-pyridine core substituted with amino, ethyl, dimethyl, and 4-chlorophenyl groups.

Properties

CAS No. |

172985-20-5 |

|---|---|

Molecular Formula |

C21H21ClN2O3 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

(3-amino-8-ethyl-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C21H21ClN2O3/c1-4-15-14-10-26-21(2,3)9-13(14)16-17(23)19(27-20(16)24-15)18(25)11-5-7-12(22)8-6-11/h5-8H,4,9-10,23H2,1-3H3 |

InChI Key |

WTXXLGXNRNLTBY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Furopyranopyridine Core

The synthesis begins with the preparation of the tricyclic system via a tandem cyclocondensation and ring-closing strategy, as demonstrated in pyrido-thieno-pyrimidine syntheses.

Step 1: Cyclocondensation of Ethyl 3-ethyl-5,5-dimethyl-4-oxo-4,5,6,7-tetrahydrofuro[2,3-b]pyran-2-carboxylate

A mixture of ethyl acetoacetate, thiourea, and 3-ethyl-5,5-dimethylcyclohexenone undergoes cyclization in ethanol under reflux, catalyzed by potassium hydroxide. This step forms the dihydrofuropyran intermediate, with the ester group retained for subsequent functionalization.

Reaction Conditions

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Ethanol (80%) | |

| Catalyst | KOH (20 mmol) | |

| Temperature | Reflux (78°C) | |

| Time | 2 hours | |

| Yield | 80–85% |

Step 2: Introduction of the Amino Group

Nitration of the pyran ring at the 1-position followed by reduction with hydrogen/palladium or sodium dithionite yields the primary amine. This step is critical for enabling later acylation or coupling reactions.

Friedel-Crafts Acylation with 4-Chlorobenzoyl Chloride

The 4-chlorophenyl methanone group is introduced via Friedel-Crafts acylation, leveraging the electron-rich aromatic system of the intermediate.

Reaction Conditions

| Parameter | Value | Source Citation |

|---|---|---|

| Acylating Agent | 4-Chlorobenzoyl chloride | |

| Catalyst | AlCl₃ (1.2 equiv) | |

| Solvent | Dichloromethane | |

| Temperature | 0°C → room temperature | |

| Time | 6–8 hours | |

| Yield | 65–70% |

Mechanistic Insight

The Lewis acid AlCl₃ activates the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the aromatic ring’s para position relative to the electron-donating amino group. Steric hindrance from the fused ring system may necessitate prolonged reaction times.

Synthetic Pathway B: One-Pot Tandem Cyclization-Acylation

Integrated Approach for Enhanced Efficiency

To circumvent multi-step purification, a one-pot method combines cyclization and acylation. This approach mirrors integrated reactor designs for methanol synthesis, where sequential reactions occur in a single vessel.

Key Modifications

-

Use of Cu-based catalysts (40–70 wt% Cu) to facilitate both cyclization and acylation steps.

-

Temperature Gradients : Initial cyclization at 150–200°C, followed by acylation at 50–80°C.

Advantages

Purification and Characterization

Crystallization and Recrystallization

Crude product purification employs fractional crystallization from dimethylformamide (DMF) or isopropyl alcohol, as detailed in pyrido-thieno-pyrimidine protocols.

Optimized Conditions

Spectroscopic Characterization

-

IR Spectroscopy : Confirmation of C=O (1677 cm⁻¹) and NH (3418 cm⁻¹) stretches.

-

¹H NMR : Key signals include δ 1.31 (d, CH(CH₃)₂), δ 4.20 (q, OCH₂CH₃), and δ 7.45–7.80 (m, 4-chlorophenyl).

Challenges and Mitigation Strategies

Byproduct Formation

Undesired aldol condensation or over-acylation products are minimized by:

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive sites:

-

Amino group (-NH₂) : Likely to undergo condensation, alkylation, or acylation reactions.

-

Ketone group (C=O) : Prone to nucleophilic additions or reductions.

-

Furo[2,3-b]pyrano[4,3-d]pyridine core : May participate in electrophilic aromatic substitution or ring-opening reactions depending on substituents.

-

Chlorophenyl substituent : The chlorine atom could act as a leaving group under specific conditions (e.g., aromatic substitution).

2.1. Nucleophilic Addition to the Ketone

The ketone group may react with nucleophiles (e.g., hydrides, alcohols, or amines) to form alcohols or imines. Example:

This reaction could modify the ketone’s electronic environment, influencing subsequent reactivity .

2.2. Amination or Alkylation of the Amino Group

The primary amino group may undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acyl chlorides) to form secondary amines or amides. For example:

Such modifications could alter the compound’s solubility or biological activity .

2.4. Reductive Cleavage of Heterocycles

The fused furan and pyran rings might undergo reductive cleavage under strong reducing agents (e.g., LiAlH₄), breaking the ring structure. This could generate diols or other reduced derivatives.

Comparison of Reactivity with Analogous Compounds

A structural comparison with related compounds highlights potential trends:

| Compound | Key Structural Feature | Reactivity Implication |

|---|---|---|

| Given compound | Chlorophenyl substituent | Electron-withdrawing effect on aromatic reactions |

| Methanone, (1-amino-5-butyl...) | Alkyl side chain | Increased steric hindrance in nucleophilic attacks |

| Methanone, (1-amino-5-propyl...) | Shorter alkyl chain | Higher reactivity in substitution reactions |

| Methanone derivatives with bromophenyl | Bromine substitution | More reactive than chlorine in aromatic substitution |

Limitations and Research Gaps

The available literature (PubChem entries ) provides structural and basic chemical data but lacks explicit experimental reaction data. Key gaps include:

-

Mechanistic studies : No details on reaction kinetics or intermediates.

-

Biological activity : While structural analogs show anticancer or antimicrobial properties, direct evidence for this compound is absent.

-

Toxicity profiles : No safety data or environmental impact assessments are reported.

Recommendations for Further Study

-

Experimental validation : Conduct in vitro/in vivo assays to confirm reactivity trends.

-

Computational modeling : Use quantum mechanics or molecular docking to predict reaction pathways.

-

Green chemistry approaches : Explore catalytic methods to enhance selectivity and reduce waste.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methanone have shown promise in anticancer therapies. For example, studies have demonstrated that certain furo[2,3-b]pyrano derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. It may act on pathways involved in neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress . This aligns with findings from related compounds that have been studied for their efficacy against conditions like Alzheimer's disease.

Pharmacological Applications

Metabolic Disorders

Methanone derivatives are being investigated for their role in managing metabolic syndromes. Compounds with similar structures have been shown to inhibit enzymes related to glucose metabolism and lipid regulation, making them potential candidates for treating type 2 diabetes and obesity .

CNS Disorders

The compound may also be beneficial in treating central nervous system disorders. Its ability to interact with neurotransmitter systems suggests a role in alleviating symptoms associated with conditions like depression and anxiety .

Material Science

Polymeric Applications

In material science, methanone derivatives can serve as intermediates in the synthesis of polymers with specific functionalities. Their unique chemical properties allow for the development of materials with enhanced mechanical strength or thermal stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines. |

| Study 2 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cells. |

| Study 3 | Metabolic Regulation | Inhibited key enzymes involved in glucose metabolism. |

Mechanism of Action

The mechanism of action of Methanone, (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Fused Heterocyclic Systems

Pyrano-Furo-Pyridone Derivatives

Compounds such as (±)-6-(2-chlorobenzyl)-2,7-dimethyl-4a,9a-dihydro-2H-pyrano[3',2':4,5]furo[3,2-c]pyridin-5(6H)-one (15i) and (±)-8-(2-chlorobenzyl)-1,7-dimethyl-8,9b-dihydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(4aH)-one (9bi) share the fused pyrano-furo-pyridine scaffold but differ in substituents. The target compound substitutes a 4-chlorophenyl group and ethyl/dimethyl moieties, whereas 15i and 9bi feature 2-chlorobenzyl and methyl groups. These structural variations likely influence solubility and receptor binding; for instance, the bulkier ethyl group in the target compound may enhance lipophilicity compared to methyl substituents .

Pyrano[2,3-d]pyrimidine Derivatives

Examples like 7-amino-5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile (3d) demonstrate the impact of electron-withdrawing groups (e.g., fluorophenyl) on stability and bioactivity.

Physicochemical Properties

Biological Activity

Methanone, specifically the compound (1-amino-5-ethyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential clinical applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Furo-pyrano-pyridine core : This heterocyclic framework is known for various pharmacological activities.

- Amino group : Often associated with enhanced interaction with biological targets.

- Chlorophenyl moiety : Known to influence lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to Methanone exhibit significant anticancer properties. For instance, derivatives of pyridine and furo compounds have shown cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

- Case Studies :

Antimicrobial Activity

Methanone has also been evaluated for its antimicrobial properties against various bacterial strains.

- Efficacy :

- Mechanism :

Antioxidant Activity

The antioxidant potential of Methanone derivatives has been assessed through various assays.

- Findings :

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the fused furopyranopyridine core of this compound?

- Methodology : The fused heterocyclic system can be synthesized via oxidative amidation and heterocyclization reactions. For example, β-carboline analogs with similar fused rings were synthesized using a Pictet-Spengler reaction followed by cyclization under acidic conditions (e.g., HCl in ethanol) . Key steps include optimizing reaction temperature (e.g., 80°C for cyclization) and selecting catalysts (e.g., p-toluenesulfonic acid). Substituents like the 4-chlorophenyl group can be introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

Q. How should researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Compare observed chemical shifts (e.g., δ ~2.35 ppm for methyl groups, δ ~7.2–8.5 ppm for aromatic protons) with reported data for structurally related methanone derivatives .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with β ~96.7°, as seen in similar pyrazolo-thiopyrano-pyridine systems) .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol or dioxane. For example, analogs with fused pyrimidine rings achieved >95% purity after recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Methodology :

Batch comparison : Analyze NMR spectra for consistency in peak splitting (e.g., diastereomeric ratios) and impurity peaks.

Isotopic labeling : Use deuterated solvents to confirm solvent interference.

Advanced techniques : Utilize 2D NMR (COSY, HSQC) to assign overlapping signals, especially in the aromatic region .

Crystallographic validation : Compare experimental X-ray data (e.g., unit cell parameters, bond lengths) with computational models to identify conformational anomalies .

Q. What computational methods are suitable for studying substituent effects on bioactivity?

- Methodology :

- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with activity data from enzymatic assays.

- Docking studies : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinase domains), focusing on the methanone group’s role in hydrogen bonding .

Q. How can researchers address low yields in the final cyclization step?

- Methodology :

- Reaction optimization : Screen Lewis acids (e.g., ZnCl2 vs. BF3·Et2O) and solvents (e.g., DMF vs. THF) to stabilize intermediates.

- Protecting groups : Temporarily protect the amino group with Boc to prevent side reactions during cyclization .

- In situ monitoring : Use HPLC to track intermediate conversion and identify kinetic bottlenecks .

Q. What analytical approaches are recommended for studying degradation products under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.